2,2'-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one)
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Overview
Description
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is an organic compound with the molecular formula C17H24O4 and a molecular weight of 292.378 g/mol . This compound is known for its unique structure, which includes two cyclohexenone rings connected by a methylene bridge. It is often used in various chemical syntheses and has significant biological and therapeutic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. One efficient method uses 4 Å molecular sieves as a catalyst, offering high yields and mild reaction conditions . Other catalysts that have been employed include l-histidine in ionic liquid, silica-diphenic acid, Pd(0) nanoparticles in water, and Ni(0) nanoparticles anchored on acid-activated montmorillonite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of reusable catalysts and simple work-up procedures make the synthesis process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) undergoes various chemical reactions, including:
Condensation Reactions: Often used in the synthesis of xanthenes and acridinediones.
Oxidation and Reduction: These reactions can modify the functional groups on the cyclohexenone rings.
Substitution Reactions: Common reagents include aromatic aldehydes and 1,3-cyclohexanediones.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, 1,3-cyclohexanediones, and various catalysts such as molecular sieves, l-histidine, and Pd(0) nanoparticles .
Major Products
The major products formed from these reactions are often derivatives of xanthenes and acridinediones, which have significant biological activities .
Scientific Research Applications
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Exhibits lipoxygenase inhibition, antioxidant activity, and tyrosinase inhibition.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) involves its interaction with specific molecular targets and pathways. For example, its lipoxygenase inhibition activity is due to its ability to bind to the enzyme’s active site, preventing the formation of pro-inflammatory leukotrienes . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Phenylmethylenebis(5,5-dimethylcyclohexane-1,3-dione)
- 5-Ethylcyclohexane-1,3-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Uniqueness
2,2’-Methylenebis(5,5-dimethyl-3-hydroxy-2-cyclohexen-1-one) is unique due to its dual cyclohexenone structure connected by a methylene bridge, which imparts distinct chemical and biological properties . Its ability to act as a precursor for various biologically active compounds further highlights its significance in scientific research .
Properties
CAS No. |
7599-99-7 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h18,20H,5-9H2,1-4H3 |
InChI Key |
LAGNNAWSJPPMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)O)O)C |
Origin of Product |
United States |
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